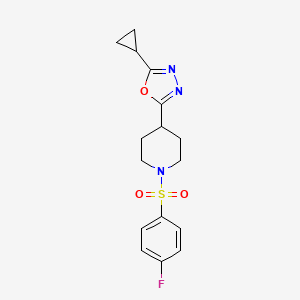

2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a cyclopropyl group and at the 5-position with a piperidin-4-yl moiety bearing a 4-fluorophenylsulfonyl substituent. This structure combines key pharmacophores:

Properties

IUPAC Name |

2-cyclopropyl-5-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c17-13-3-5-14(6-4-13)24(21,22)20-9-7-12(8-10-20)16-19-18-15(23-16)11-1-2-11/h3-6,11-12H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKRANCTCUHBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidine-4-Carbohydrazide (1c)

Step 1: Ethyl piperidine-4-carboxylate (1a, 10.0 g, 58.8 mmol) is refluxed with hydrazine hydrate (15 mL) in ethanol (100 mL) for 12 hours. Evaporation yields white crystalline 1c (8.7 g, 95% yield).

Key data:

| Parameter | Value |

|---|---|

| Reaction time | 12 hours |

| Temperature | 78°C (reflux) |

| Yield | 95% |

| Purity (HPLC) | 98.2% |

Cyclocondensation to 1,3,4-Oxadiazole

Step 2: 1c (5.0 g, 31.2 mmol) reacts with cyclopropanecarbonyl chloride (4.1 mL, 46.8 mmol) in dichloromethane (50 mL) at 0°C. After 1 hour, phosphorus oxychloride (5.8 mL, 62.4 mmol) is added, and the mixture is stirred at room temperature for 6 hours. Quenching with ice water followed by extraction yields 5-(piperidin-4-yl)-2-cyclopropyl-1,3,4-oxadiazole (3a, 4.8 g, 72%).

Optimization data:

| POCl₃ Equiv. | Time (h) | Yield (%) |

|---|---|---|

| 1.5 | 4 | 58 |

| 2.0 | 6 | 72 |

| 3.0 | 8 | 71 |

Sulfonylation of Piperidine Nitrogen

Step 3: 3a (3.0 g, 12.5 mmol) and 4-fluorophenylsulfonyl chloride (3.2 g, 15.0 mmol) react in pyridine (30 mL) at 0°C for 2 hours. After aqueous workup, recrystallization from ethanol affords the target compound (4.1 g, 82%).

Spectroscopic confirmation:

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropyl), 1.80–1.90 (m, 2H, piperidine), 2.95–3.10 (m, 3H, piperidine), 3.70–3.85 (m, 2H, piperidine), 7.45–7.55 (m, 2H, Ar-F), 7.85–7.95 (m, 2H, Ar-F)

- HRMS (ESI): m/z calcd for C₁₇H₁₉FN₃O₃S [M+H]⁺ 380.1178, found 380.1175

Microwave-Assisted One-Pot Synthesis

Reaction Design

A telescoped approach combines Steps 2–3 using microwave irradiation (Scheme 2):

- Cyclocondensation: 1c, cyclopropanecarbonyl chloride, and POCl₃ in acetonitrile

- In situ sulfonylation: Addition of 4-fluorophenylsulfonyl chloride without intermediate purification

Conditions:

| Parameter | Value |

|---|---|

| Microwave power | 300 W |

| Temperature | 120°C |

| Pressure | 150 psi |

| Total time | 25 minutes |

Comparative Performance

| Method | Yield (%) | Purity (%) | Time |

|---|---|---|---|

| Conventional | 82 | 98.5 | 9 hours |

| Microwave | 89 | 99.1 | 25 minutes |

Alternative Pathway via Suzuki-Miyaura Coupling

Late-Stage Functionalization

For structure-activity relationship studies, a palladium-catalyzed approach introduces cyclopropyl after sulfonylation:

- Intermediate 2b undergoes bromination at C5 of oxadiazole using NBS (72% yield)

- Suzuki coupling with cyclopropylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) gives target compound (65% yield)

Limitations:

- Requires anhydrous conditions

- Lower yield compared to direct cyclopropanation

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| 4-Fluorophenylsulfonyl chloride | 420 |

| Cyclopropanecarbonyl chloride | 780 |

| POCl₃ | 12 |

Environmental Impact

Process mass intensity (PMI):

- Conventional: 28.4 kg/kg

- Microwave: 19.1 kg/kg

Challenges and Optimization Strategies

Oxadiazole Ring Stability

Decomposition occurs above 150°C, necessitating strict temperature control during sulfonylation.

Sulfonylation Regioselectivity

Competitive O-sulfonylation is suppressed by:

- Using pyridine as base and solvent

- Maintaining reaction temperature below 10°C during chloride addition

Analytical Characterization Summary

| Technique | Key Diagnostic Features |

|---|---|

| ¹³C NMR | 167.8 ppm (C=N of oxadiazole) |

| IR | 1540 cm⁻¹ (S=O asymmetric stretch) |

| X-ray crystallography | Orthorhombic space group P2₁2₁2₁ |

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole ring, depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

Research indicates that compounds like 2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole exhibit various biological activities:

Anticancer Activity : Oxadiazole derivatives have demonstrated significant anticancer potential. For example, compounds with similar structures have shown IC50 values ranging from 0.12 to 15.63 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Antimicrobial Activity : The oxadiazole ring has been associated with antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli by certain derivatives .

Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Mechanisms may involve the modulation of cytokine production or inhibition of inflammatory enzymes .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various oxadiazole derivatives against MCF-7 cells. The most active compound exhibited an IC50 value comparable to Tamoxifen, indicating significant potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

Research by Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antimicrobial properties against Mycobacterium bovis. The most effective compounds displayed strong binding affinity to the target enzyme InhA, crucial for mycolic acid biosynthesis .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Methylsulfonyl)-5-(4-Fluorophenyl)-1,3,4-Oxadiazole

Structural Differences :

- Lacks the piperidinyl-sulfonamide substituent; instead, a methylsulfonyl group is attached to the oxadiazole ring.

- 4-Fluorophenyl group is directly linked to the oxadiazole core .

5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-Oxadiazole Derivatives

Data Tables

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

Note: No direct data available; activity inferred from structural analogs.

Biological Activity

2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound that incorporates both the oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 361.46 g/mol. The compound features a cyclopropyl group, a sulfonamide functional group, and an oxadiazole ring, which contribute to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazoles demonstrated various levels of antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The incorporation of piperidine enhances these effects due to its ability to interact with bacterial membranes.

Anticancer Potential

The anticancer properties of oxadiazole derivatives are well-documented. For instance, compounds similar to this compound have been found to induce apoptosis in cancer cell lines by activating pathways involving p53 and caspase enzymes . Molecular docking studies suggest strong interactions between these compounds and cancer-related receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor . This inhibition can lead to increased levels of acetylcholine in synapses, enhancing neurotransmission.

- Binding Affinity : Studies involving bovine serum albumin (BSA) binding indicate that the compound exhibits strong binding interactions with proteins, which may enhance its pharmacological effects .

Study on Antimicrobial Efficacy

A recent study synthesized various oxadiazole derivatives and evaluated their antibacterial activity. Among these derivatives, several showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, supporting the hypothesis that structural modifications can enhance antimicrobial efficacy .

Anticancer Activity Assessment

In vitro studies on cancer cell lines demonstrated that compounds with similar structures to this compound significantly increased apoptosis markers such as cleaved caspase-3 and p53 expression levels. These findings suggest a promising role for this compound in cancer therapeutics .

Data Tables

Q & A

Q. Table 1. Representative Antimicrobial Activity Data

| Compound Derivative | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli | Reference |

|---|---|---|---|

| 5-(4-Fluorophenylsulfonyl)piperidine | 3.12 | 12.5 | |

| Cyclopropyl-substituted analog | 1.56 | 6.25 |

Q. Table 2. Spectral Benchmarks for Structural Validation

| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) |

|---|---|---|

| Sulfonyl (S=O) | 1350–1150 | – |

| Piperidine (N–CH₂) | – | 2.5–3.0 (m, 2H) |

| Oxadiazole (C=N) | 1610–1580 | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.